N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide
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Overview
Description
N’-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide is a chemical compound with the molecular formula C8H10ClN3O3S and a molecular weight of 263.7 g/mol. This compound is characterized by the presence of a chloropyridine ring, a sulfonyl group, and a propanehydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
N’-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Scientific Research Applications
N’-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is being conducted on its potential use as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.
Industry: It is employed in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of anticancer research, it is believed to interfere with cell proliferation and induce apoptosis in cancer cells through the inhibition of key signaling pathways .
Comparison with Similar Compounds
N’-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide can be compared with other similar compounds, such as:
N-[(6-chloropyridin-3-yl)sulfonyl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanehydrazide moiety.
N-[(6-chloropyridin-3-yl)sulfonyl]methylamine: This compound features a methylamine group and is used in the synthesis of various organic molecules.
N’-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-(6-chloropyridin-3-yl)sulfonylpropanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3S/c1-2-8(13)11-12-16(14,15)6-3-4-7(9)10-5-6/h3-5,12H,2H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCIEDDPHJXDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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